5-Benzyloxazole
Overview
Description
5-Benzyloxazole is a derivative of oxazole, a heterocyclic compound . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole compounds involves various methods, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The molecular formula of 5-Benzyloxazole is C10H9NO . It is a derivative of oxazole, which is a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and screened for their in vitro antimicrobial activity against various bacteria and fungal strains . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Scientific Research Applications
Antimicrobial Applications
5-Benzyloxazole derivatives demonstrate significant antimicrobial properties. For instance, certain benzoxazole compounds show a broad spectrum of activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis, including drug-resistant strains such as Candida albicans and Candida krusei. These compounds, especially 3a, 3c, and 3f, exhibit substantial antimycobacterial activity with minimal inhibitory concentrations (MICs) as low as 8 µg/mL (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Antifungal and Anticancer Potential
Benzoxazole derivatives, including those based on 5-benzyloxazole, have shown potential in antifungal and anticancer applications. Compounds like 5-methyl-2-[p-substituted phenyl]benzoxazoles exhibited significant activity against bacteria and Candida albicans, with MIC values comparable to clinically used drugs (Yalcin, Şener, Özden, Özden, & Akin, 1990). Additionally, benzoxazole derivatives have been studied for their antitumor properties, particularly against breast cancer cell lines (Aiello et al., 2008).
Serotonin Receptor Ligands and PET Imaging
Some benzoxazole derivatives, particularly those linked to arylpiperazine, have been shown to possess high affinity and selectivity for the 5-HT1A serotonin receptor. This property is significant for developing drugs targeting neurological conditions (Siracusa et al., 2008). In biomedical imaging, particularly PET (Positron Emission Tomography), carbon-11 labeled benzoxazole derivatives have been synthesized for imaging the 5-HT(3) receptor, an important target for brain, heart, and cancer diseases (Gao, Wang, Hutchins, & Zheng, 2008).
Mechanism of Action
While the specific mechanism of action for 5-Benzyloxazole is not mentioned in the search results, it’s worth noting that antibiotics, which include some oxazole derivatives, work by inhibiting cell wall biosynthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways .
Future Directions
While the specific future directions for 5-Benzyloxazole are not mentioned in the search results, there is a general trend in drug discovery to develop new chemical entities with improved activity and lower toxicity . Benzoxazole derivatives, due to their wide spectrum of pharmacological activities, are of interest in this regard .
properties
IUPAC Name |
5-benzyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXKUDCXYMMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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